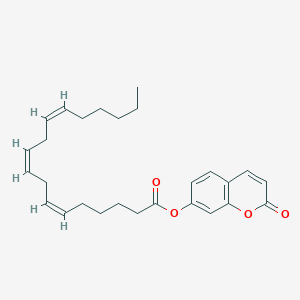

7-Hydroxycoumarinyl-gamma-linolenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

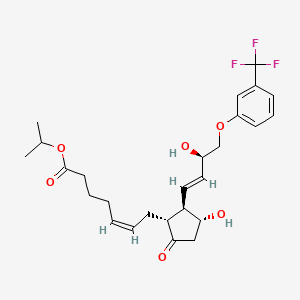

7-Hydroxycoumarinyl-gammaThis compound is known for its role as a fluorogenic substrate for cytosolic phospholipase A2 (cPLA2), an enzyme involved in the hydrolysis of phospholipids . The hydrolysis of 7-hydroxycoumarinyl-.gamma.-Linolenate by cPLA2 results in the release of the fluorescent compound 7-hydroxycoumarin, which can be monitored spectrophotometrically .

Mechanism of Action

Target of Action

The primary target of 7-Hydroxycoumarinyl-gamma-linolenate is cytosolic phospholipase A2 (cPLA2) . This enzyme plays a crucial role in the metabolism of phospholipids, leading to the release of arachidonic acid, a precursor for various bioactive lipid mediators.

Mode of Action

This compound interacts with cPLA2 as a fluorogenic substrate . When cPLA2 acts on this compound, it results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be monitored spectrophotometrically, providing a measure of the enzymatic activity of cPLA2 .

Biochemical Pathways

The action of this compound primarily affects the phospholipid metabolism pathway . By acting as a substrate for cPLA2, it influences the production of arachidonic acid and subsequent bioactive lipid mediators. These mediators play key roles in various physiological processes, including inflammation and cell signaling.

Result of Action

The hydrolysis of this compound by cPLA2 results in the release of the fluorescent compound 7-hydroxycoumarin . This fluorescence can be used as a measure of cPLA2 activity, providing insights into the status of phospholipid metabolism and related physiological processes.

Biochemical Analysis

Biochemical Properties

7-Hydroxycoumarinyl-gamma-linolenate interacts with the enzyme cPLA2 . The nature of this interaction involves the hydrolysis of this compound by cPLA2, which results in the release of the fluorescent compound 7-hydroxycoumarin . This process can be monitored spectrophotometrically .

Cellular Effects

The cellular effects of this compound are primarily observed through its interaction with cPLA2

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for cPLA2 . The hydrolysis of this compound by cPLA2 leads to the release of 7-hydroxycoumarin . This process can be monitored spectrophotometrically, providing a measure of the enzymatic activity of cPLA2 .

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxycoumarinyl-.gamma.-Linolenate involves the esterification of 7-hydroxycoumarin with gamma-linolenic acid. The reaction typically employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in a solvent such as dichloromethane . The reaction conditions are as follows:

- Dissolve 7-hydroxycoumarin and gamma-linolenic acid in dichloromethane.

- Add DCC and DMAP to the reaction mixture.

- Stir the reaction mixture at room temperature for several hours.

- Filter the reaction mixture to remove the dicyclohexylurea byproduct.

- Purify the product by column chromatography.

Industrial Production Methods

While specific industrial production methods for 7-hydroxycoumarinyl-.gamma.-Linolenate are not well-documented, the general principles of esterification and purification would apply. Scaling up the reaction would involve optimizing the reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxycoumarinyl-.gamma.-Linolenate primarily undergoes hydrolysis when acted upon by phospholipase enzymes. This hydrolysis reaction results in the release of 7-hydroxycoumarin and gamma-linolenic acid .

Common Reagents and Conditions

Hydrolysis: The hydrolysis of 7-hydroxycoumarinyl-.gamma.-Linolenate is catalyzed by phospholipase enzymes such as cPLA2.

Major Products

7-Hydroxycoumarin: A fluorescent compound that can be monitored spectrophotometrically.

Gamma-Linolenic Acid: A polyunsaturated fatty acid with various biological functions.

Scientific Research Applications

7-Hydroxycoumarinyl-.gamma.-Linolenate has several scientific research applications, particularly in the fields of biochemistry and molecular biology :

Enzyme Activity Assays: It is used as a fluorogenic substrate to monitor the activity of cytosolic phospholipase A2 (cPLA2). The release of 7-hydroxycoumarin upon hydrolysis provides a measurable fluorescent signal.

Lipid Metabolism Studies: The compound is used to study the metabolism of phospholipids and the role of phospholipase enzymes in various biological processes.

Drug Development: It can be used in the screening of potential inhibitors or activators of cPLA2, which may have therapeutic implications for diseases involving inflammation and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

7-Hydroxycoumarinyl-Arachidonate: Another fluorogenic substrate for cPLA2, where arachidonic acid is esterified with 7-hydroxycoumarin.

7-Hydroxycoumarinyl-Palmitate: A similar compound where palmitic acid is esterified with 7-hydroxycoumarin.

Uniqueness

7-Hydroxycoumarinyl-.gamma.-Linolenate is unique due to the presence of gamma-linolenic acid, a polyunsaturated fatty acid with anti-inflammatory properties. This makes it particularly useful for studying the role of cPLA2 in inflammation and lipid metabolism. Additionally, the fluorescent properties of 7-hydroxycoumarin provide a convenient and sensitive method for monitoring enzyme activity in real-time.

Properties

CAS No. |

161180-12-7 |

|---|---|

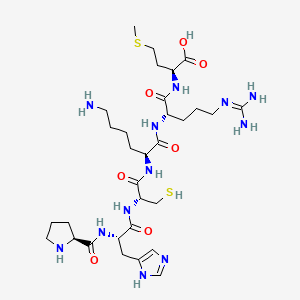

Molecular Formula |

C27H34O4 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(2-oxochromen-7-yl) octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3 |

InChI Key |

LPIXSKJJCANUQD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Appearance |

Assay:≥98%A solution in ethanol |

Synonyms |

Umbelliferyl-γ-Linolenate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)

![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)